molecular formula C7H9ClN2S2 B14747649 Azane;(3-chlorophenyl)carbamodithioic acid CAS No. 1197-35-9

Azane;(3-chlorophenyl)carbamodithioic acid

Katalognummer: B14747649
CAS-Nummer: 1197-35-9
Molekulargewicht: 220.7 g/mol
InChI-Schlüssel: IICWRRFDJNZTPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azane;(3-chlorophenyl)carbamodithioic acid is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it a valuable compound in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azane;(3-chlorophenyl)carbamodithioic acid typically involves the reaction of 3-chloroaniline with carbon disulfide in the presence of a base, followed by the addition of ammonia. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Azane;(3-chlorophenyl)carbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

Azane;(3-chlorophenyl)carbamodithioic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Azane;(3-chlorophenyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce oxidative stress, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Azane;(3-chlorophenyl)carbamodithioic acid include:

  • (2-chlorophenyl)carbamodithioic acid
  • (4-chlorophenyl)carbamodithioic acid
  • Carbamodithioic acid, ammonium salt

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both azane and carbamodithioic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

1197-35-9

Molekularformel

C7H9ClN2S2

Molekulargewicht

220.7 g/mol

IUPAC-Name

azane;(3-chlorophenyl)carbamodithioic acid

InChI

InChI=1S/C7H6ClNS2.H3N/c8-5-2-1-3-6(4-5)9-7(10)11;/h1-4H,(H2,9,10,11);1H3

InChI-Schlüssel

IICWRRFDJNZTPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)NC(=S)S.N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.